2-Bromo-6-[7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate
Description
Properties
IUPAC Name |
[2-bromo-6-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-13(25)27-12-15-16(22)5-4-6-17(15)24-8-7-23-18(20(24)26)9-14-10-21(2,3)11-19(14)23/h4-6,9H,7-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEANEVPYAKXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)N2CCN3C4=C(CC(C4)(C)C)C=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104789 | |
| Record name | 2-[2-[(Acetyloxy)methyl]-3-bromophenyl]-3,4,7,8-tetrahydro-7,7-dimethyl-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-24-5 | |
| Record name | 2-[2-[(Acetyloxy)methyl]-3-bromophenyl]-3,4,7,8-tetrahydro-7,7-dimethyl-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346674-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[(Acetyloxy)methyl]-3-bromophenyl]-3,4,7,8-tetrahydro-7,7-dimethyl-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-6-[7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl acetate is a complex heterocyclic compound with potential biological significance. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The compound features a brominated benzyl moiety linked to a tetrahydro-cyclopenta-pyrrolo-pyrazine core. The presence of the bromine atom may enhance its reactivity and biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂ |
| Molecular Weight | 396.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections summarize the findings related to the biological activity of the compound .
Antimicrobial Activity
Studies on structurally related compounds suggest that this compound may possess antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Research on similar heterocycles has shown MIC values ranging from 50 mg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .
Antiviral Activity
The compound's potential as an antiviral agent is supported by studies on N-Heterocycles that have shown effectiveness against viral replication:
- EC50 Values : Compounds in this class have demonstrated EC50 values in the low micromolar range against viral targets . This suggests that 2-Bromo-6-[7,7-dimethyl-1-oxo...] could similarly inhibit viral activity.
Case Study 1: Synthesis and Biological Testing
A recent study synthesized several derivatives of similar compounds to evaluate their biological activities. The synthesis involved standard organic reactions including bromination and esterification. The resulting compounds were tested for their antibacterial and antiviral properties:
- Results : Compounds exhibited varying degrees of activity with some derivatives showing significant inhibition against E. coli and Herpes Simplex Virus .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on compounds with similar frameworks:
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The target compound shares structural motifs with several classes of nitrogen-containing heterocycles, though its fused cyclopenta-pyrrolo-pyrazine core distinguishes it from simpler systems. Key comparisons include:
Key Observations :
- Bromine placement varies significantly: In the target compound, bromine is ortho to the benzyl acetate group, whereas in ’s compound, bromine is para on a phenyl ring . This affects electronic distribution and steric interactions.
Spectroscopic and Physicochemical Properties
NMR Data Comparison :
From , regions of interest in NMR spectra (e.g., aromatic protons, methyl groups) can highlight structural differences:
| Proton Position | Target Compound (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| Aromatic C-H (ortho-Br) | ~7.5–8.0 | 7.2–7.4 | 7.3–7.6 |
| Methyl (dimethyl) | 1.2–1.5 | N/A | N/A |
| Acetate OCH3 | ~2.1 | N/A | N/A |
Key Observations :
- The target’s acetate methyl group (~2.1 ppm) and dimethyl substituents (~1.2–1.5 ppm) are absent in simpler pyrrolo-quinazolinones .
- Bromine’s deshielding effect shifts aromatic protons upfield compared to non-brominated analogues .
Melting Points and Yields :
| Compound Type | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Dibromo-quinazolinone | 145 (decomp.) | 29 | |
| Tetrahydroimidazo-pyridine | 223–225 | 61 | |
| Target Compound | Not reported | Not reported | N/A |
Reactivity and Stability
- Bromine Reactivity : The target’s bromine may participate in cross-coupling reactions (e.g., Suzuki), similar to ’s bromophenyl derivative .
- Acetate Hydrolysis: The benzyl acetate group is susceptible to esterase-mediated hydrolysis, a feature absent in non-esterified analogues .
- Lumping Strategy : Per , compounds with similar cores (e.g., fused pyrrolo-heterocycles) may share degradation pathways or bioactivity, though substituents like bromine or acetate could override these trends .
Q & A
Q. What methodologies are effective for synthesizing 2-Bromo-6-[...]benzyl Acetate?
Synthesis typically involves multi-step heterocyclic chemistry, including bromination and cyclization. For example:
- Bromination : highlights bromine addition in acetic acid for introducing bromo groups to heterocycles, though yields may vary (e.g., 29% in similar compounds).
- Cyclopenta-pyrrolo-pyrazine core : One-pot reactions () or tandem cyclization (e.g., using anhydrous sodium acetate as in ) can assemble fused rings.
- Acetylation : Benzyl acetate formation via esterification with acetic anhydride or acetyl chloride under mild acidic conditions .
Q. How can spectroscopic data validate the compound’s structure?
Key techniques include:
- 1H/13C NMR : Assign chemical shifts to aromatic protons (δ 6.7–8.0 ppm) and acetate methyl groups (δ 2.0–2.5 ppm). provides a template for analyzing pyrazoline and cyclopentane protons.
- HRMS : Confirm molecular weight (e.g., <1.0 ppm error, as in ).
- IR : Detect carbonyl (C=O, ~1650 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .
Q. What purification strategies are recommended for this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on melting points (e.g., 192–193°C in ).
- HPLC : For enantiomeric separation if chiral centers exist .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability?
- Density Functional Theory (DFT) : Calculate energy-minimized structures for the cyclopenta-pyrrolo-pyrazine core.
- X-ray crystallography : Use SHELX () for refining crystal structures, especially if twinning or high-resolution data challenges arise.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) if the compound has reported bioactivity .
Q. What experimental designs address low yields in multi-step synthesis?
Q. How to resolve contradictions in spectroscopic data?
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6 in ) to distinguish exchangeable protons (e.g., NH groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm for CH2 groups).
- Cross-validate with HRMS : Confirm molecular formulas when fragmentation patterns are ambiguous .
Q. What strategies assess the compound’s environmental fate?
- Photodegradation studies : Expose to UV light and analyze breakdown products via GC-MS.
- Biodegradation assays : Use soil or microbial cultures to track metabolic pathways.
- QSAR modeling : Predict persistence and bioaccumulation using logP and solubility data () .
Q. How to evaluate biological activity in pyrrolopyrazine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
